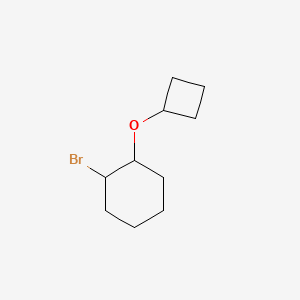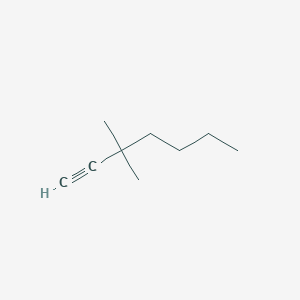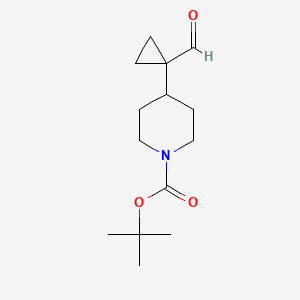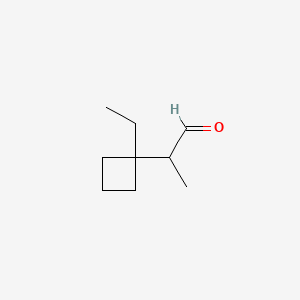![molecular formula C23H32N4O2 B13616676 N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrano[4,3-c]pyrazole moiety, a piperidine ring, and a 4-methylphenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrano[4,3-c]pyrazole core, which can be achieved through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the 4-methylphenylacetamide group is attached via an amide coupling reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can produce a wide variety of derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include those with structural motifs like pyrano[4,3-c]pyrazole, piperidine, or 4-methylphenylacetamide. Examples include:
- Compounds with a pyrano[4,3-c]pyrazole core but different substituents.
- Piperidine derivatives with various functional groups.
- 4-methylphenylacetamide derivatives with different side chains.
Uniqueness
The uniqueness of N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide lies in its specific combination of these structural motifs, which may confer unique biological activities or chemical properties not found in other similar compounds.
特性
分子式 |
C23H32N4O2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
N-[(3R)-1-[(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-3-yl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H32N4O2/c1-3-27-22-10-12-29-16-20(22)21(25-27)15-26-11-4-5-19(14-26)24-23(28)13-18-8-6-17(2)7-9-18/h6-9,19H,3-5,10-16H2,1-2H3,(H,24,28)/t19-/m1/s1 |
InChIキー |
SHPWNEXNXSTFAJ-LJQANCHMSA-N |
異性体SMILES |
CCN1C2=C(COCC2)C(=N1)CN3CCC[C@H](C3)NC(=O)CC4=CC=C(C=C4)C |
正規SMILES |
CCN1C2=C(COCC2)C(=N1)CN3CCCC(C3)NC(=O)CC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
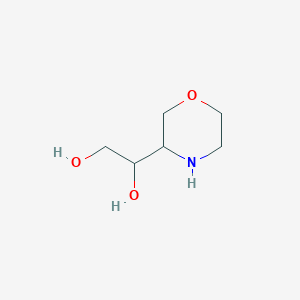
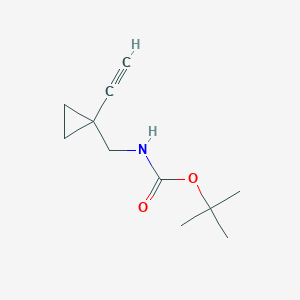


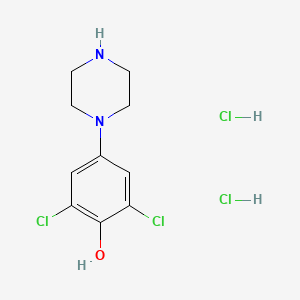
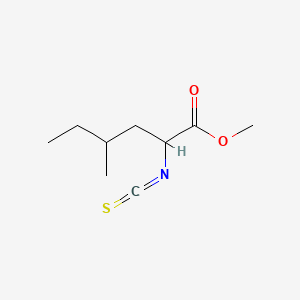
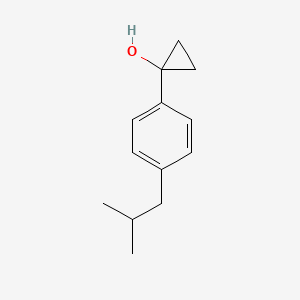
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
